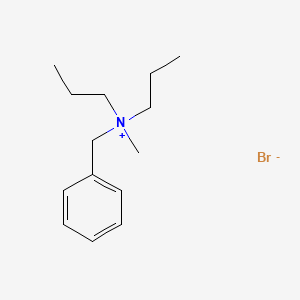
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C14H24BrN . This compound is characterized by the presence of a benzyl group, a methyl group, and a propyl group attached to the nitrogen atom, forming a positively charged ammonium ion paired with a bromide anion. Quaternary ammonium compounds are known for their diverse applications, including their use as surfactants, disinfectants, and phase transfer catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N-benzyl-N-methylpropan-1-amine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures (around 70°C) for several hours . The product is then isolated by filtration, washed with a non-polar solvent like diethyl ether, and recrystallized from dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, hydroxide, or alkoxide ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form secondary or primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in an alcohol solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an ether solvent.
Major Products Formed
Nucleophilic Substitution: Formation of N-Benzyl-N-methyl-N-propylpropan-1-aminium chloride or other substituted ammonium salts.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or primary amines.
科学的研究の応用
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane permeability and ion transport due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
作用機序
The mechanism of action of N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide primarily involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure and increased permeability. This can result in cell lysis and death, making it effective as an antimicrobial agent .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar structure but with a chloride anion instead of bromide.
N-Benzyl-N-methyl-N-propylpropan-1-aminium iodide: Similar structure but with an iodide anion instead of bromide.
N-Benzyl-N-methyl-N-propylpropan-1-aminium fluoride: Similar structure but with a fluoride anion instead of bromide.
Uniqueness
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide is unique due to its specific combination of substituents on the nitrogen atom and the presence of the bromide anion. This combination imparts distinct physicochemical properties, such as solubility and reactivity, which can be advantageous in certain applications compared to its chloride, iodide, or fluoride analogs .
特性
CAS番号 |
90105-59-2 |
|---|---|
分子式 |
C14H24BrN |
分子量 |
286.25 g/mol |
IUPAC名 |
benzyl-methyl-dipropylazanium;bromide |
InChI |
InChI=1S/C14H24N.BrH/c1-4-11-15(3,12-5-2)13-14-9-7-6-8-10-14;/h6-10H,4-5,11-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RNCUVNIMOBHGTM-UHFFFAOYSA-M |
正規SMILES |
CCC[N+](C)(CCC)CC1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


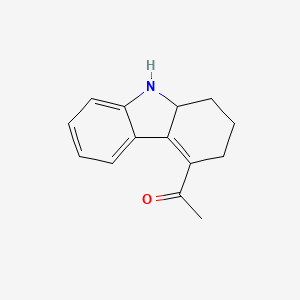
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
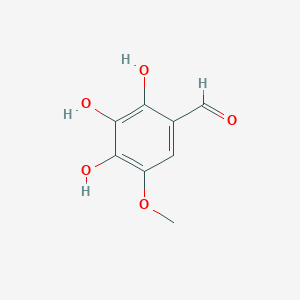
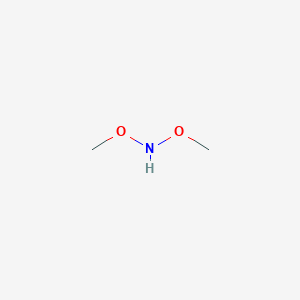
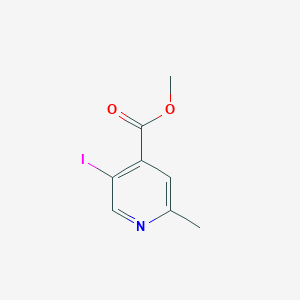
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
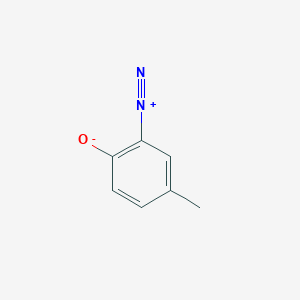

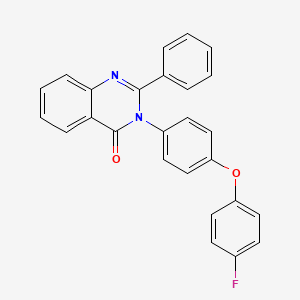
![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
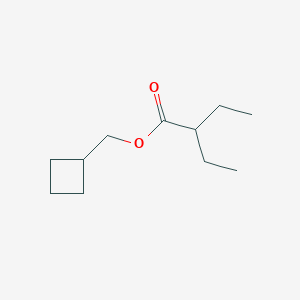
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
